An In-Depth Technical Guide to 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS No. 1352723-58-0)
An In-Depth Technical Guide to 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS No. 1352723-58-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous biologically active compounds. This document details the chemical properties, a plausible synthetic pathway, and the potential applications of this specific derivative in drug discovery and development. The information presented is intended to support researchers in leveraging this compound for the synthesis of novel therapeutic agents.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle of significant interest in the field of medicinal chemistry. Its unique structural and electronic properties have made it a versatile scaffold for the design of a wide array of therapeutic agents. Molecules incorporating this core have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antiviral, anti-inflammatory, anticancer, and central nervous system-modulating effects. The "privileged" nature of this scaffold stems from its ability to interact with multiple biological targets, offering a rich platform for the development of novel drugs.
3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS No. 1352723-58-0) is a functionalized derivative within this important class of compounds. The presence of a bromine atom at the 3-position provides a strategic handle for further chemical modifications, such as cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). The carboxylic acid group at the 2-position offers a site for amide bond formation, esterification, or other transformations to modulate the compound's physicochemical properties and biological activity. The methyl group at the 7-position can also influence the molecule's steric and electronic profile, potentially impacting its interaction with target proteins. This guide will delve into the essential technical details of this valuable synthetic intermediate.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1352723-58-0 | ChemicalBook[1] |
| Molecular Formula | C₉H₇BrN₂O₂ | MySkinRecipes[2] |
| Molecular Weight | 255.07 g/mol | PubChem[3] |
| Appearance | (Predicted) Solid | N/A |
| Solubility | (Predicted) Soluble in organic solvents such as DMSO and DMF | N/A |
| Storage | Store at room temperature | MySkinRecipes[2] |
Synthesis and Purification
While a direct, peer-reviewed synthesis protocol for 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid is not explicitly detailed in the available literature, a highly plausible and logical synthetic route involves a two-step process starting from commercially available precursors. This proposed pathway leverages established synthetic methodologies for imidazo[1,2-a]pyridine derivatives.
Proposed Synthetic Pathway
The synthesis can be envisioned to proceed via the formation of the corresponding ethyl ester, followed by its hydrolysis to yield the desired carboxylic acid.
Caption: Proposed two-step synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid.
Step 1: Synthesis of Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate
This step involves the cyclocondensation reaction between 2-amino-4-methylpyridine and ethyl bromopyruvate. This is a well-established method for the synthesis of the imidazo[1,2-a]pyridine core.
Experimental Protocol:
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Reaction Setup: To a solution of 2-amino-4-methylpyridine (1.0 equivalent) in a suitable solvent such as ethanol or acetonitrile, add ethyl bromopyruvate (1.1-1.2 equivalents).
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Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (e.g., 6-24 hours) and monitored by thin-layer chromatography (TLC) for the consumption of the starting materials.
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Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then neutralized with a mild base, such as a saturated aqueous solution of sodium bicarbonate, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford pure ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate.[4]
Step 2: Hydrolysis to 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation in organic synthesis.
Experimental Protocol:
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Reaction Setup: Dissolve ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 equivalent) in a mixture of a suitable organic solvent (e.g., tetrahydrofuran or ethanol) and an aqueous solution of a base, such as lithium hydroxide or sodium hydroxide (2-3 equivalents).
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Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) until the hydrolysis is complete, as monitored by TLC.
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Work-up and Purification: After the reaction is complete, the organic solvent is removed under reduced pressure. The aqueous solution is then cooled in an ice bath and acidified with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4, leading to the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid.
Reactivity and Chemical Transformations
The chemical reactivity of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid is characterized by the functional groups present in its structure.
Caption: Key reaction sites on 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid.
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3-Bromo Position: The bromine atom is susceptible to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents at this position, which is crucial for building molecular diversity in drug discovery programs.
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2-Carboxylic Acid Group: The carboxylic acid functionality is a versatile handle for forming amide bonds with a diverse set of amines using standard peptide coupling reagents (e.g., EDC/HOBt, HATU). It can also be converted to esters, acid chlorides, or other derivatives, providing further opportunities for structural modification.
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities for 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid itself are not extensively reported, its value lies in its role as a key intermediate for the synthesis of more complex molecules with therapeutic potential. The imidazo[1,2-a]pyridine scaffold has been successfully incorporated into a number of drug candidates targeting a variety of diseases.
For instance, derivatives of imidazo[1,2-a]pyridine have been investigated as potent inhibitors of phosphoinositide 3-kinase (PI3K) p110α, an important target in cancer therapy.[5] The ability to functionalize the scaffold at multiple positions, as afforded by intermediates like the title compound, is critical for optimizing potency and selectivity against such targets.
Furthermore, the imidazo[1,2-a]pyridine core is present in compounds with anti-infective properties. The strategic placement of substituents can lead to the development of novel antibacterial and antiviral agents. The versatility of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid makes it an attractive starting point for the synthesis of libraries of compounds to be screened against various pathogens.
Conclusion
3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a valuable and versatile building block for the synthesis of novel compounds in the field of drug discovery. Its strategic functionalization allows for the exploration of chemical space around the privileged imidazo[1,2-a]pyridine scaffold. The synthetic route outlined in this guide, based on established chemical principles, provides a reliable pathway for its preparation. As research into new therapeutic agents continues, the demand for such well-functionalized heterocyclic intermediates is expected to grow, highlighting the importance of this compound in the medicinal chemist's toolbox.
References
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PubChem. Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate. [Link]
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Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412. [Link]
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MySkinRecipes. 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid. [Link]
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Xia, Z., et al. (2005). Synthesis and crystal structure of ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 61(12), o4242-o4243. [Link]
Sources
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- 2. 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid [myskinrecipes.com]
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